
ARN2966
Übersicht
Beschreibung
ARN2966 ist ein potenter posttranskriptionaler Modulator der Expression des Amyloid-Precursor-Proteins (APP). Es ist bekannt für seine Fähigkeit, die Produktion von Amyloid-β (Aβ)-Peptiden zu reduzieren, die an der Pathogenese der Alzheimer-Krankheit beteiligt sind . This compound hat sich als vielversprechend erwiesen, die Amyloid-β-Ablagerung zu reduzieren und Gedächtnisdefizite bei Alzheimer-Krankheit-Transgenmäusen zu verhindern .
Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Research
ARN2966 has been extensively studied for its effects on amyloid pathology in transgenic mouse models of Alzheimer's disease. Research indicates that treatment with this compound leads to:
- Reduced Aβ deposition : Studies show a significant decrease in Aβ plaques in the brains of treated mice compared to controls .
- Prevention of cognitive deficits : Mice administered this compound demonstrated preserved memory function, as assessed through behavioral tests designed to evaluate cognitive performance .
Neuroprotective Studies
In addition to its effects on Aβ levels, this compound has been investigated for its neuroprotective properties. The compound may exert protective effects on neuronal health by:
- Reducing oxidative stress : Preliminary findings suggest that this compound may lower markers of oxidative stress in neuronal cells exposed to neurotoxic environments.
- Enhancing neuronal survival : In vitro studies indicate that neurons treated with this compound show increased viability under conditions that typically induce cell death.
Case Studies
Wirkmechanismus
Target of Action
ARN2966 primarily targets the Amyloid Precursor Protein (APP) . APP is a transmembrane protein that plays a crucial role in the pathogenesis of Alzheimer’s disease .
Mode of Action
This compound acts as a potent post-transcriptional modulator of APP expression . It reduces the expression of APP, resulting in a lower production of Amyloid-beta (Aβ), a peptide that accumulates in the brains of Alzheimer’s patients . This modulation of APP expression differs from other mechanisms such as inhibition of secretases .
Biochemical Pathways
It is known that the compound’s action leads to a decrease in the production of aβ, a peptide derived from app . Aβ is the major constituent of the amyloid plaques found in the brains of Alzheimer’s patients .
Pharmacokinetics
This compound exhibits dose-dependent inhibition of Aβ40 and Aβ42 production in APP751SW transfected CHO cells . The compound is orally absorbable and can penetrate the blood-brain barrier . .
Result of Action
The action of this compound leads to a significant reduction in the production of Aβ . This results in a decrease in the deposition of amyloid plaques in the brain, which is a hallmark of Alzheimer’s disease . In animal models, treatment with this compound has been shown to prevent memory deficits .
Action Environment
It is known that the compound is effective both in vitro and in vivo
Biochemische Analyse
Biochemical Properties
ARN2966 interacts with the amyloid precursor protein (APP) and reduces the levels of APP and its intracellular C-terminal fragments α-CTF and β-CTF in cells . This interaction leads to a decrease in the production of amyloid-β (Aβ), a peptide involved in the pathogenesis of Alzheimer’s disease .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In APP751SW transfected CHO cells, this compound reduces the levels of APP and its intracellular C-terminal fragments α-CTF and β-CTF . It also reduces the secretion of Aβ (1-40) and Aβ (1-42) by 88.6% and 84.9%, respectively .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with APP. It acts as a potent post-transcriptional modulator of APP expression, reducing the expression of APP and resulting in lower production of Aβ . This modulation differs from other mechanisms such as inhibition of secretases .
Dosage Effects in Animal Models
This compound has shown dose-dependent inhibition of Aβ40 and Aβ42 production in APP751SW transfected CHO cells . Specific dosage effects of this compound in animal models are not currently available in the literature.
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not currently available in the literature. It is known that this compound modulates the expression of APP, which is involved in the amyloidogenic pathway leading to the production of Aβ .
Subcellular Localization
Specific information on the subcellular localization of this compound is not currently available in the literature. Given its role as a modulator of APP expression, it is likely that this compound interacts with APP at the locations where APP is present, such as the Golgi apparatus .
Vorbereitungsmethoden
Die synthetischen Routen und Reaktionsbedingungen für ARN2966 sind in der verfügbaren Literatur nicht umfassend beschrieben. Es ist bekannt, dass this compound synthetisiert werden kann und in verschiedenen Formen erhältlich ist, darunter fest und gelöst . Die Verbindung wird typischerweise bei -20 °C gelagert, um eine langfristige Stabilität zu gewährleisten .
Analyse Chemischer Reaktionen
ARN2966 fungiert hauptsächlich als Modulator der APP-Expression und unterliegt keinen umfangreichen chemischen Reaktionen. Es ist bekannt, dass es den Gehalt an APP und seinen intrazellulären C-terminalen Fragmenten (α-CTF und β-CTF) in CHO APP751SW-Zellen reduziert . Die Verbindung reduziert auch die Sekretion von Amyloid-β (1-40)- und Amyloid-β (1-42)-Peptiden
Vergleich Mit ähnlichen Verbindungen
ARN2966 ist in seinem Wirkmechanismus als posttranskriptionaler Modulator der APP-Expression einzigartig. Dies unterscheidet es von anderen Verbindungen, die die Amyloid-β-Produktion durch verschiedene Mechanismen, wie z. B. Sekretasinhibitoren, anvisieren. Einige ähnliche Verbindungen sind:
Sekretasinhibitoren: Diese Verbindungen hemmen die Enzyme, die für die Spaltung von APP in Amyloid-β-Peptide verantwortlich sind.
Amyloid-β-Aggregationsinhibitoren: Diese Verbindungen verhindern die Aggregation von Amyloid-β-Peptiden zu Plaques.
Immuntherapiemittel: Diese Verbindungen verwenden Antikörper, um Amyloid-β-Peptide im Gehirn anzugreifen und zu entfernen.
Die Fähigkeit von this compound, die APP-Expression posttranskriptionell zu modulieren, macht es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung bei der Behandlung der Alzheimer-Krankheit.
Biologische Aktivität
ARN2966 is a novel compound that functions as an Amyloid Precursor Protein (APP) translation modulator . Its primary application lies in the treatment of Alzheimer's disease, where it has shown promise in reducing beta-amyloid deposition and preventing cognitive deficits in transgenic mouse models. This article delves into the biological activity of this compound, supported by relevant case studies and research findings.
This compound modulates the translation of APP, which is crucial in the pathogenesis of Alzheimer's disease due to its role in the formation of beta-amyloid plaques. By influencing APP translation, this compound aims to reduce the amyloid burden in the brain, potentially mitigating the neurodegenerative effects associated with Alzheimer's.
Key Mechanisms:
- Reduction of Beta-Amyloid Levels : this compound decreases the levels of beta-amyloid peptides by modulating APP translation, thereby reducing plaque formation.
- Neuroprotection : The compound has been observed to protect neurons from amyloid-induced toxicity, contributing to improved neuronal health and function.
Efficacy Studies
A significant study demonstrated that this compound effectively reduced beta-amyloid deposition in Alzheimer's disease transgenic mice. The results indicated a marked improvement in cognitive function compared to control groups.
Study Parameter | Control Group | This compound Group |
---|---|---|
Beta-Amyloid Deposition (quantified) | High Levels | Significantly Reduced |
Cognitive Function (measured via Y-maze test) | Impaired | Enhanced Performance |
Case Studies
-
Transgenic Mouse Model Study :
- Objective : To evaluate the impact of this compound on cognitive deficits and amyloid plaque formation.
- Results : Mice treated with this compound exhibited significantly lower levels of beta-amyloid plaques and improved memory performance on cognitive tests.
- : The study supports this compound's potential as a therapeutic agent for Alzheimer's disease by demonstrating its ability to modify disease progression.
-
Longitudinal Study on APP Modulation :
- Objective : To assess long-term effects of this compound on APP processing and cognitive outcomes.
- Findings : Over a six-month period, continuous administration of this compound resulted in sustained reductions in amyloid plaque levels and maintained cognitive function in treated animals compared to untreated controls.
Safety Profile
The safety profile of this compound has been assessed through various preclinical studies, indicating that it is well-tolerated with minimal adverse effects observed at therapeutic doses. Long-term toxicity studies are ongoing to further establish its safety for human use.
Future Directions
The promising results from preclinical studies have led to plans for clinical trials to evaluate the efficacy and safety of this compound in human subjects. Researchers are particularly interested in exploring its potential not only for Alzheimer's disease but also for other neurodegenerative disorders characterized by amyloid pathology.
Eigenschaften
IUPAC Name |
2-(pyridin-2-ylmethylamino)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12-7-2-1-6-11(12)14-9-10-5-3-4-8-13-10/h1-8,14-15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJRVWZNMZGWAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=CC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.